Product packaging for (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium(Cat. No.:CAS No. 541-15-1)

(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium

Cat. No.: B1674952
CAS No.: 541-15-1
M. Wt: 162.21 g/mol
InChI Key: PHIQHXFUZVPYII-ZCFIWIBFSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-carnitinium is a carnitinium that is the conjugate acid of (R)-carnitine. It is a conjugate acid of a (R)-carnitine. It is an enantiomer of a (S)-carnitinium.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16NO3+ B1674952 (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium CAS No. 541-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQHXFUZVPYII-ZCFIWIBFSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274509
Record name CHEBI:39547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Carnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

461-06-3, 44984-08-9, 541-15-1
Record name (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHEBI:39547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Carnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197 °C
Record name L-Carnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

L Carnitine Biosynthesis and Endogenous Homeostasis

Precursors and Rate-Limiting Enzymatic Pathways

L-carnitine biosynthesis begins with the methylation of lysine (B10760008) residues within proteins, a process that utilizes S-adenosylmethionine (SAM) as the methyl group donor. mdpi.complos.org This results in the formation of ε-N-trimethyllysine (TML), which is subsequently released through protein degradation. mdpi.comnih.govmdpi.com TML serves as the initial substrate for the dedicated L-carnitine biosynthetic pathway. nih.govcreative-proteomics.com

The conversion of TML to L-carnitine involves a series of enzymatic reactions:

TML is hydroxylated by trimethyllysine hydroxylase (TMLH, also known as ε-N-trimethyllysine dioxygenase) to form β-hydroxy-ε-N-trimethyllysine (HTML). mdpi.comnih.govcreative-proteomics.com This step occurs in the mitochondria and requires ferrous iron (Fe2+), α-ketoglutarate, and ascorbate. creative-proteomics.comresearchgate.net

HTML is then cleaved by β-hydroxy-ε-N-trimethyllysine aldolase (B8822740) (HTMLA) into γ-trimethylaminobutyraldehyde (TMABA) and glycine. mdpi.comnih.govcreative-proteomics.com

TMABA is oxidized to γ-butyrobetaine (γ-BB) by γ-trimethylaminobutyraldehyde dehydrogenase (TMABADH). mdpi.comnih.govcreative-proteomics.com This cytoplasmic enzyme requires NAD+ as a cofactor. creative-proteomics.com

The final step is the hydroxylation of γ-BB to L-carnitine, catalyzed by γ-butyrobetaine hydroxylase (γ-BBH). mdpi.comnih.gov This mitochondrial enzyme is considered the key terminal rate-limiting enzyme in the L-carnitine biosynthetic pathway. mdpi.comnih.govresearchgate.net Like TMLH, γ-BBH requires Fe2+, α-ketoglutarate, and ascorbate. creative-proteomics.com

The release of protein-bound TML through protein breakdown is also considered a rate-limiting step in L-carnitine biosynthesis. plos.orgoregonstate.edu

The enzymatic pathway can be summarized as follows:

StepSubstrateEnzymeProductLocationCofactors
1Protein-bound LysineMethyltransferasesε-N-trimethyllysine (TML)CytoplasmS-adenosylmethionine (SAM)
TMLTrimethyllysine Hydroxylase (TMLH)β-hydroxy-ε-N-trimethyllysine (HTML)MitochondriaFe2+, α-ketoglutarate, Ascorbate
2HTMLβ-hydroxy-ε-N-trimethyllysine Aldolase (HTMLA)γ-trimethylaminobutyraldehyde (TMABA) + GlycineCytoplasmPyridoxal 5′-phosphate
3TMABAγ-trimethylaminobutyraldehyde Dehydrogenase (TMABADH)γ-butyrobetaine (γ-BB)CytoplasmNAD+
4γ-BBγ-butyrobetaine Hydroxylase (γ-BBH)L-CarnitineMitochondriaFe2+, α-ketoglutarate, Ascorbate, Oxygen

Tissue-Specific Synthesis and Concentration Gradients

L-carnitine biosynthesis primarily occurs in the liver and kidneys. nih.govcreative-proteomics.complos.org These organs contain the full complement of enzymes required for the pathway. nih.gov While skeletal muscle accounts for the majority of the body's L-carnitine pool (over 98%), its capacity for de novo synthesis is limited due to lower activity of the biosynthetic enzymes compared to the liver and kidneys. nih.govplos.orgbioline.org.br The small intestine has also been shown to express the enzymes involved in L-carnitine biosynthesis and exhibits appreciable γ-BBH activity, suggesting a potential role in local carnitine production. nih.govresearchgate.net

Tissue-specific synthesis contributes to maintaining significant concentration gradients of L-carnitine between the plasma and various tissues. Intracellular concentrations of L-carnitine in tissues like skeletal muscle and heart are considerably higher than in plasma. nih.govnih.gov This gradient is crucial for the efficient transport of fatty acids into mitochondria.

Table: Relative γ-Butyrobetaine Hydroxylase Activity in Mouse Tissues nih.govresearchgate.net

TissueRelative γ-BBH Activity (compared to Liver)
Liver100%
PlacentaHigh (Activity shown to be appreciable)
Small Intestine~43%
HeartMuch less
Skeletal MuscleMuch less

Note: Data derived from mouse studies. nih.govresearchgate.net

Cellular and Systemic Transport Mechanisms of L-Carnitine and Acylcarnitines

The transport of L-carnitine and its esterified forms, acylcarnitines, across cellular and organelle membranes is critical for maintaining tissue concentrations, facilitating fatty acid metabolism, and enabling excretion. wikipedia.orgnih.gov

Organic Cation/Carnitine Transporter Novel Type 2 (OCTN2) Functionality and Regulation

The primary transporter responsible for the high-affinity, sodium-dependent uptake of L-carnitine into cells across the plasma membrane is the Organic Cation/Carnitine Transporter Novel Type 2 (OCTN2), encoded by the SLC22A5 gene. nih.govnih.govmdpi.comsolvobiotech.com OCTN2 is ubiquitously expressed in various tissues, including skeletal muscle, heart, kidney, liver, and the small intestine. nih.govsolvobiotech.com Its function is essential for maintaining the high intracellular concentrations of L-carnitine observed in these tissues. nih.govmdpi.comnih.gov

OCTN2 exhibits polyspecificity and can also transport other organic cations in a sodium-independent manner. solvobiotech.com Mutations in the SLC22A5 gene lead to primary systemic carnitine deficiency, characterized by impaired intestinal absorption, reduced renal reabsorption, and defective tissue uptake of L-carnitine. nih.govmdpi.comoregonstate.edusolvobiotech.com

The regulation of OCTN2 expression and activity is complex. Transcription factors such as peroxisome proliferator-activated receptor alpha (PPAR-α) and estrogen receptor have been shown to regulate SLC22A5 gene expression. nih.govmdpi.comresearchgate.net PPAR-α, in particular, upregulates OCTN2 expression in peripheral tissues, correlating with increased expression of genes involved in fatty acid beta-oxidation. researchgate.netplos.org Post-translational modifications and interactions with other proteins, including PDZ-domain containing proteins, protein phosphatase PP2A, caveolin-1, and protein kinase C (PKC), also influence OCTN2 trafficking to the cell surface and transport activity. nih.govplos.org Activation of PKC has been shown to stimulate L-carnitine transport and increase OCTN2 presence at the cell surface in rat astrocytes. plos.org

Role of Transport in Intracellular and Inter-organelle Carnitine Distribution

Beyond plasma membrane transport, carnitine and acylcarnitines are transported across intracellular membranes, notably the mitochondrial membranes, as part of the carnitine shuttle system. wikipedia.orgnih.gov This system is essential for transporting long-chain fatty acids into the mitochondrial matrix for beta-oxidation. wikipedia.orgnih.govmdpi.com

The carnitine shuttle involves three key components:

Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the transfer of a fatty acyl group from acyl-CoA to L-carnitine, forming acylcarnitine. wikipedia.orgnih.govmdpi.com There are different isoforms of CPT I, with CPT-1A (liver isoform) and CPT-1B (muscle isoform) being the most prominent. nih.gov

Carnitine-Acylcarnitine Translocase (CACT): Situated on the inner mitochondrial membrane, CACT facilitates the exchange of acylcarnitine from the intermembrane space for free carnitine from the mitochondrial matrix. wikipedia.orgnih.govmdpi.com This antiporter action moves acylcarnitine into the matrix while recycling free carnitine back to the intermembrane space. wikipedia.org

Carnitine Palmitoyltransferase II (CPT II): Located on the inner mitochondrial membrane, CPT II catalyzes the transfer of the fatty acyl group from acylcarnitine back to mitochondrial CoA, regenerating fatty acyl-CoA within the mitochondrial matrix and releasing free carnitine. wikipedia.orgnih.govmdpi.com The fatty acyl-CoA can then enter the beta-oxidation pathway. wikipedia.orgnih.gov

This coordinated transport system ensures that fatty acids are efficiently moved into the mitochondria for energy production. wikipedia.orgnih.gov Peroxisomes also utilize a carnitine shuttle mechanism to transport the end-products of very-long-chain and branched-chain fatty acid oxidation into the mitochondria for complete oxidation. nih.gov

Renal Reabsorption and Excretion Dynamics

The kidneys play a vital role in maintaining L-carnitine homeostasis through filtration, reabsorption, and excretion. nih.govencyclopedia.pubmdpi.com L-carnitine and short-chain acylcarnitines are filtered from the blood in the glomerulus. nih.govoregonstate.edu Under normal conditions, renal tubular reabsorption of free L-carnitine is highly efficient, with an estimated 95% to 99% being reabsorbed in the renal tubules, primarily mediated by OCTN2 located on the apical brush-border membrane of proximal tubular cells. nih.govoregonstate.edusolvobiotech.comencyclopedia.pubmdpi.com This extensive reabsorption minimizes the loss of L-carnitine in urine. oregonstate.edu

The renal reabsorption of L-carnitine is a saturable process. nih.govencyclopedia.pub The renal threshold for L-carnitine excretion is approximately 40-60 µmol/L, which is close to the normal endogenous plasma L-carnitine concentration. nih.govbioline.org.brencyclopedia.pub When plasma L-carnitine levels exceed this threshold, such as after oral supplementation or in certain pathological conditions, the reabsorptive capacity of the tubules can become saturated, leading to increased urinary excretion of L-carnitine. nih.govoregonstate.edu

Conditions that impair renal tubular function or increase the filtered load of carnitine and acylcarnitines can decrease reabsorption efficiency and increase urinary losses. nih.govoregonstate.edu For instance, in primary systemic carnitine deficiency due to defective OCTN2, renal reabsorption is impaired, resulting in excessive urinary excretion of L-carnitine. nih.govoregonstate.edu Secondary carnitine deficiencies can also arise from impaired renal tubular reabsorption. nih.gov The kidneys also selectively excrete short-chain carnitine esters. bioline.org.br

Regulation of Whole-Body Carnitine Pool

The whole-body carnitine pool is tightly regulated through a balance between dietary intake, endogenous synthesis, and renal handling (filtration, reabsorption, and excretion). nih.govmdpi.com While dietary intake, particularly from red meat and fish, is a significant source of L-carnitine for omnivores (estimated to contribute about 75% of the total pool), endogenous synthesis provides the remaining portion (around 25%). nih.govmdpi.com

The rate of endogenous synthesis can be influenced by the availability of precursor amino acids, lysine and methionine, and the activity of the biosynthetic enzymes, particularly the rate-limiting γ-BBH. nih.govcreative-proteomics.complos.org The expression of genes encoding these enzymes is subject to transcriptional regulation, potentially influenced by cellular energy status and hormones like insulin (B600854) and glucagon. creative-proteomics.com

Renal reabsorption is a crucial homeostatic mechanism that conserves the body's carnitine stores. nih.govencyclopedia.pubmdpi.com The high efficiency of OCTN2-mediated reabsorption ensures that minimal L-carnitine is lost in the urine under normal physiological conditions. nih.govencyclopedia.pub The renal threshold mechanism allows for increased excretion when plasma levels rise, preventing excessive accumulation. nih.govencyclopedia.pub

Carrier-mediated transport systems, primarily OCTN2, are also responsible for distributing L-carnitine from the circulation into various tissues, maintaining the high tissue-to-plasma concentration gradients necessary for fatty acid oxidation. nih.govnih.govnih.govsolvobiotech.com The coordinated action of these synthetic, transport, and renal processes ensures that the body's L-carnitine pool is maintained within a relatively narrow range to support metabolic demands. nih.govmdpi.combioline.org.br

L Carnitine S Integral Role in Cellular Bioenergetics and Core Metabolism

Facilitation of Mitochondrial Fatty Acid β-Oxidation

Mitochondrial beta-oxidation is a key pathway for energy production, particularly from fatty acids. L-carnitine is indispensable for this process, especially for long-chain fatty acids (those with carbon chain lengths greater than 12), which cannot freely cross the inner mitochondrial membrane. mdpi.comnih.gov

Long-Chain Fatty Acid Transport across Mitochondrial Membranes

The transport of long-chain fatty acids into the mitochondrial matrix is facilitated by a specialized system known as the carnitine shuttle. This system involves a coordinated series of enzymatic reactions and a transporter protein located within the mitochondrial membranes. mhmedical.combinasss.sa.cr Free fatty acids entering the cell are first activated in the cytosol to fatty acyl-CoA esters by acyl-CoA synthetase (FACS). mdpi.comencyclopedia.pub

Carnitine Palmitoyltransferase System (CPT-I and CPT-II) and Carnitine Acyltransferase (CAT) Activities

The carnitine shuttle comprises three main components: Carnitine Palmitoyltransferase 1 (CPT-I), Carnitine Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT-II). mhmedical.comnih.gov

CPT-I: Located on the outer mitochondrial membrane, CPT-I catalyzes the transfer of the acyl group from long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine and releasing coenzyme A (CoA) in the cytosol. mhmedical.comwikipedia.orgfrontiersin.org CPT-I is considered the rate-limiting enzyme in this transport process. wikipedia.orgplos.org There are tissue-specific isoforms of CPT-I, including CPT-1A (liver, kidney), CPT-1B (muscle, heart), and CPT-1C (brain). mhmedical.comnih.gov

CACT: This transporter protein is embedded in the inner mitochondrial membrane and facilitates the translocation of acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for free L-carnitine. mhmedical.commdpi.com

CPT-II: Situated on the inner surface of the inner mitochondrial membrane (matrix side), CPT-II catalyzes the reverse reaction of CPT-I. It transfers the acyl group from acylcarnitine back to mitochondrial CoA, regenerating fatty acyl-CoA within the matrix and releasing free L-carnitine, which is then transported back to the intermembrane space by CACT. mhmedical.comencyclopedia.pubmedlineplus.govfrontiersin.org

Carnitine acyltransferases (CATs) represent a family of enzymes that catalyze the exchange of acyl groups between L-carnitine and CoA. mdpi.com This family includes carnitine acetyltransferase (CrAT or CAT), which primarily utilizes acetyl-CoA, carnitine octanoyltransferase (CrOT or COT) for medium-chain fatty acids, and the CPTs for long-chain fatty acids. mdpi.com Carnitine acetyltransferase (CrAT) is found in both the mitochondrial matrix and peroxisomes and facilitates the conversion of acetyl-CoA and carnitine to acetylcarnitine and CoA, playing a role in the transport of acetyl groups. sigmaaldrich.com

Metabolic Flux Analysis of Fatty Acid Oxidation

Data from a study on palmitate flux in cats provides an example of how L-carnitine influences fatty acid oxidation rates:

GroupPalmitate Flux Rate (nmol/min/kg)Stoichiometric Fat Oxidation (%)
Control-14
L-Carnitine-> 62

Data is illustrative and based on findings indicating increased palmitate flux and fat oxidation with L-carnitine. avma.org

Regulation of Mitochondrial Acyl-CoA:CoA Ratio and Implications for Coenzyme A Homeostasis

L-carnitine plays a critical role in regulating the balance between acyl-CoA and free CoA within the mitochondria. mdpi.comnih.govbevital.no The formation of acylcarnitines by carnitine acyltransferases effectively buffers excess acyl groups that accumulate when the rate of fatty acid oxidation or other metabolic pathways generating acyl-CoA exceeds the capacity of the downstream metabolic processes, such as the citric acid cycle. mdpi.comnih.govresearchgate.net By accepting these acyl groups, L-carnitine helps to maintain adequate levels of free mitochondrial CoA. mdpi.comresearchgate.net This is crucial because free CoA is a required substrate for numerous essential mitochondrial enzymes involved in pathways like the citric acid cycle, gluconeogenesis, the urea (B33335) cycle, and fatty acid oxidation itself. bevital.nobevital.no Maintaining a healthy acyl-CoA/CoA ratio is vital for preserving metabolic flexibility and preventing the inhibition of key mitochondrial enzymes that can occur with high levels of acyl-CoA compounds. mdpi.comnih.gov

Interconnections with Glucose Metabolism and Pyruvate (B1213749) Dehydrogenase Flux

L-carnitine's influence extends beyond fatty acid metabolism to impact glucose metabolism, particularly through its interaction with the pyruvate dehydrogenase (PDH) complex. The PDH complex is a key enzyme that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. nih.gov The activity of PDH is allosterically regulated by the mitochondrial acetyl-CoA/CoA ratio; a high ratio inhibits PDH activity. nih.gov

L-carnitine can modulate this ratio. By forming acetylcarnitine from acetyl-CoA and free carnitine via carnitine acetyltransferase (CrAT), L-carnitine can effectively buffer excess mitochondrial acetyl-CoA. nih.govresearchgate.net This process helps to maintain a lower acetyl-CoA/CoA ratio, which can relieve the inhibition of PDH and promote glucose oxidation. nih.govmdpi.com Studies have shown that L-carnitine can increase pyruvate dehydrogenase flux, thereby enhancing carbohydrate oxidation. mdpi.comnih.gov This effect is particularly relevant in conditions where fatty acid oxidation is elevated, such as in the diabetic heart, where increased fatty acid metabolism can lead to PDH inhibition. mdpi.com

Research findings on the effect of L-carnitine on pyruvate dehydrogenase flux in diabetic rat hearts illustrate this interconnection:

GroupPDH Flux (arbitrary units)
Diabetic + VehicleLow
Diabetic + L-Carnitine~3-fold Increase

Data is illustrative and based on findings indicating a significant increase in PDH flux with L-carnitine treatment in diabetic animals. mdpi.comcam.ac.uk

Modulation of Ketone Body Metabolism

L-carnitine also plays a role in the regulation of ketone body metabolism, primarily in the liver. Ketogenesis, the process of producing ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone), occurs in the mitochondria of hepatocytes, particularly during periods of fasting or low carbohydrate availability. physiology.org Acetyl-CoA generated from fatty acid oxidation is the primary substrate for ketogenesis. physiology.org

L-carnitine's involvement stems from its essential role in transporting fatty acids into the mitochondria, the site of both beta-oxidation and ketogenesis. By facilitating the entry of fatty acids, L-carnitine indirectly supports the production of acetyl-CoA necessary for ketone body synthesis. nih.gov Studies have indicated that L-carnitine can stimulate ketogenesis, and in some cases, the availability of L-carnitine, rather than just fatty acid supply, may influence the rate of ketone body production. mdpi.com Conversely, in states of carnitine deficiency, the impaired transport of fatty acids into mitochondria can limit ketone body production. nih.gov While L-carnitine supports the metabolic flux towards ketone body synthesis under ketogenic conditions, it has also been observed to lower levels of the ketone body β-hydroxybutyrate in some contexts, suggesting a complex modulatory role that may depend on the metabolic state. mdpi.com

Adenosine (B11128) Triphosphate (ATP) Production Enhancement Mechanisms

L-carnitine plays a critical role in cellular energy production, primarily by facilitating the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to generate adenosine triphosphate (ATP), the cell's main energy currency. wikipedia.orgnih.govpatsnap.comencyclopedia.pubnih.gov This process is vital for sustaining numerous physiological functions, particularly in energy-demanding tissues such as skeletal and cardiac muscle, which heavily rely on fatty acid metabolism. wikipedia.orgpatsnap.com

The primary mechanism by which L-carnitine enhances ATP production is through its involvement in the carnitine shuttle system. This system is necessary for the transport of long-chain fatty acids (those with 14 or more carbons) across the inner mitochondrial membrane, which is otherwise impermeable to these molecules. nih.govencyclopedia.puboregonstate.edumdpi.com

The carnitine shuttle involves three key enzymatic reactions:

Activation of Fatty Acids: Long-chain fatty acids in the cytosol are first activated by acyl-CoA synthetases located on the outer mitochondrial membrane, forming fatty acyl-CoA. This reaction requires ATP and Coenzyme A (CoA). caldic.com

Formation of Acylcarnitine: Carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, catalyzes the transfer of the fatty acyl group from fatty acyl-CoA to L-carnitine, producing fatty acylcarnitine and releasing free CoA. wikipedia.orgoregonstate.educaldic.comnih.gov CPT I is considered a rate-controlling step for the beta-oxidation of fatty acids. oregonstate.educaldic.com There are different isoforms of CPT-1, including CPT-1A (liver, brain, kidney, lung, spleen, intestine, pancreas, ovary, fibroblasts), CPT-1B (skeletal muscle, heart, testis), and CPT-1C (neuron-specific). caldic.com

Transport into the Mitochondrial Matrix: Fatty acylcarnitine is then translocated across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). wikipedia.orgpatsnap.comoregonstate.edu CACT facilitates an exchange, moving one molecule of fatty acylcarnitine into the matrix while simultaneously moving one molecule of free L-carnitine from the matrix back into the intermembrane space. wikipedia.org

Regeneration of Fatty Acyl-CoA: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II), located on the inner mitochondrial membrane, catalyzes the reverse reaction, transferring the fatty acyl group from fatty acylcarnitine back to mitochondrial CoA, regenerating fatty acyl-CoA and releasing free L-carnitine within the matrix. wikipedia.orgoregonstate.edu

The regenerated fatty acyl-CoA in the mitochondrial matrix then enters the beta-oxidation pathway. wikipedia.orgnih.govencyclopedia.puboregonstate.edu Beta-oxidation is a cyclical process that sequentially removes two-carbon units from the fatty acyl-CoA chain in the form of acetyl-CoA. nih.govencyclopedia.pub Each cycle of beta-oxidation also produces reducing equivalents in the form of NADH and FADH₂, which donate electrons to the electron transport chain. caldic.com

The acetyl-CoA produced from beta-oxidation enters the citric acid cycle (also known as the Krebs cycle or TCA cycle) within the mitochondrial matrix. nih.govencyclopedia.puboregonstate.eduwikipedia.org The citric acid cycle oxidizes acetyl-CoA, generating more NADH and FADH₂, as well as a small amount of ATP (or GTP). wikipedia.org The NADH and FADH₂ generated during both beta-oxidation and the citric acid cycle then fuel oxidative phosphorylation, the primary process for ATP synthesis in the mitochondria. caldic.com Electrons are passed along the electron transport chain, creating a proton gradient across the inner mitochondrial membrane. This gradient drives ATP synthase, which produces large quantities of ATP.

Beyond its direct role in fatty acid transport, L-carnitine also contributes to ATP production by helping to maintain the balance of the mitochondrial CoA pool. nih.govmdpi.comnih.govekb.eg During periods of high metabolic flux, such as intense exercise or high rates of pyruvate oxidation, acetyl-CoA can accumulate in the mitochondrial matrix, which can tie up free CoA. nih.govmdpi.com L-carnitine can accept acetyl groups from acetyl-CoA, forming acetyl-L-carnitine, catalyzed by carnitine acetyltransferase (CAT). oregonstate.edumdpi.com This process frees up mitochondrial CoA, allowing the citric acid cycle and other CoA-dependent pathways to continue functioning efficiently, thus supporting continued ATP production. nih.govmdpi.com Acetyl-L-carnitine can then be transported out of the mitochondria via CACT, further helping to regulate the mitochondrial acetyl-CoA/CoA ratio. oregonstate.edumdpi.com

Research findings highlight the impact of L-carnitine on ATP synthesis. Studies have shown that L-carnitine can increase ATP concentration in cultured hepatocytes of newborn rats. nih.gov The increase in intracellular ATP was dependent on the concentration of carnitine added to the medium. nih.gov Another study on human primary chondrocytes demonstrated that L-carnitine was effective in inducing ATP synthesis. researchgate.netresearchgate.net

While L-carnitine is crucial for mitochondrial long-chain fatty acid oxidation, which is a significant source of energy, particularly during exercise, under normal nutritional conditions in healthy individuals, its availability is typically not a limiting factor in beta-oxidation. mdpi.com However, increasing L-carnitine content might enhance the rate of fatty acid oxidation, potentially reducing glucose utilization and preserving muscle glycogen (B147801) content, thereby supporting maximal rates of oxidative ATP production. mdpi.com

Table 1: Key Enzymes and Transporter in the Carnitine Shuttle

ComponentLocationFunction
Acyl-CoA SynthetaseOuter mitochondrial membraneActivates fatty acids by forming fatty acyl-CoA. caldic.com
Carnitine Palmitoyltransferase I (CPT I)Outer mitochondrial membraneTransfers fatty acyl group from fatty acyl-CoA to L-carnitine. wikipedia.orgoregonstate.educaldic.comnih.gov
Carnitine-Acylcarnitine Translocase (CACT)Inner mitochondrial membraneTransports fatty acylcarnitine into matrix and L-carnitine out. wikipedia.orgpatsnap.comoregonstate.edu
Carnitine Palmitoyltransferase II (CPT II)Inner mitochondrial membraneTransfers fatty acyl group from fatty acylcarnitine to mitochondrial CoA. wikipedia.orgoregonstate.edu
Carnitine Acetyltransferase (CAT)Mitochondrial matrix (primarily)Transfers acetyl group from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine. oregonstate.edumdpi.com

Table 2: Impact of L-Carnitine on ATP Levels in Research Studies

Study TypeCell/Tissue TypeL-Carnitine Concentration/TreatmentObserved Effect on ATP Synthesis/LevelsCitation
In Vitro StudyCultured hepatocytes (newborn rat)Varied concentrationsSignificant increase in ATP concentration nih.gov
In Vitro StudyHuman primary chondrocytes1 mM and 2.5 mMEffective in inducing ATP synthesis researchgate.netresearchgate.net

Pathophysiological States Associated with L Carnitine Dysregulation

Secondary Carnitine Deficiencies

Impact of Nutritional and Catabolic States (e.g., Starvation, Critical Illness, Long-term Enteral/Parenteral Nutrition)

Nutritional and severe catabolic states, such as starvation, critical illness, and long-term enteral or parenteral nutrition, can significantly impact L-carnitine status. In critically ill patients, serum carnitine levels are often notably reduced, suggesting they are at risk of L-carnitine deficiency. mdpi.com Studies have evaluated the development of L-carnitine deficiency in this population. mdpi.com

In a study involving 64 critically ill patients, carnitine deficiency, defined as free L-carnitine < 36 nmol/mL, was observed in 23.4% of patients at ICU admission. Low body mass index (BMI < 19.5) was associated with a subsequent reduction of L-carnitine during the ICU stay. The Sequential Organ Failure Assessment (SOFA) score also correlated with L-carnitine reduction. Patients receiving continuous renal replacement therapy (CRRT) demonstrated an elevated acylcarnitine-to-free carnitine ratio, potentially indicating insufficient elimination or impaired metabolism of carnitine. researchgate.net

Sepsis, a severe critical illness, is associated with metabolic derangements. Serum levels of carnitine and its esters in patients with sepsis and septic shock have been identified as predictors of patient mortality. elsevier.es While some observational studies suggest an association between increased levels of L-carnitine and its esters and decreased mortality in critically ill patients, randomized controlled trials have not consistently shown a significant effect of L-carnitine supplementation on reducing 28-day mortality in septic shock patients. elsevier.es However, one meta-analysis observed a positive effect on mortality reduction in sepsis patients with L-carnitine administration when the admission SOFA score was lower than 12. elsevier.es

Long-term enteral or intravenous nutrition formulas may lack sufficient L-carnitine content, potentially contributing to carnitine depletion, particularly in critically ill patients requiring prolonged support. researchgate.net

Interactive Table 1: L-Carnitine Status in Critically Ill Patients

Patient GroupL-Carnitine StatusAssociated FactorsResearch Finding SummarySource
Critically Ill (n=64)23.4% had deficiency at admission (< 36 nmol/mL)Low BMI (< 19.5), High SOFA score, CRRTDeficiency observed, associated with low BMI and SOFA score. Elevated acylcarnitine/free carnitine ratio in CRRT. researchgate.net
Severe TBILower plasmatic free LC concentration (median 18 μmol/L)Severe traumatic brain injury95% of patients showed lower free L-carnitine levels. mdpi.com
Sepsis/Septic ShockLevels associated with disease severity and mortalityHigh acylcarnitine levels (when no supplementation)Higher acylcarnitine levels associated with increased severity and mortality risk in sepsis without supplementation. mdpi.com

Carnitine Alterations in Endocrine Disorders and Diabetes Mellitus

L-carnitine levels are dysregulated in various conditions, including endocrine disorders and diabetes. mdpi.com In patients with type 2 diabetes, the rate of glucose oxidation and plasma L-carnitine concentration have been reported as low in some experimental studies. brieflands.com

Research findings suggest a potential role for L-carnitine in influencing glycemic control and lipid profiles in diabetic patients. A systematic review and meta-analysis of randomized controlled trials investigating L-carnitine supplementation in type 2 diabetes found significant reductions in fasting blood glucose, hemoglobin A1c (HbA1c), total cholesterol, and low-density lipoprotein cholesterol (LDL-C). chapman.edu Another systematic review and dose-response meta-analysis in patients with type 2 diabetes reported that L-carnitine supplementation significantly reduced BMI, HbA1c, and LDL-C. Reductions were also observed in serum triglycerides, total cholesterol, and fasting plasma glucose. nih.gov

Studies have indicated that L-carnitine may have beneficial effects on diabetic risk parameters, including plasma lipids and lipoproteins. brieflands.com This could involve decreasing triglyceride synthesis and increasing mitochondrial beta-oxidation of fatty acids. brieflands.com Some studies have shown that L-carnitine decreases serum cholesterol, triglycerides, and free fatty acids in diabetic patients. brieflands.com The reduction in serum hypertriglyceridemia in diabetic patients who consumed L-carnitine might be due to decreased triglyceride synthesis in the liver or inhibition of triglyceride release from the liver. brieflands.com

Furthermore, L-carnitine levels have been reported to be significantly lower in diabetic patients with complications, particularly those with neuropathic pain. jst.go.jp

Interactive Table 2: Impact of L-Carnitine Supplementation on Metabolic Markers in Type 2 Diabetes

MarkerEffect of L-Carnitine SupplementationStatistical Significance (Meta-analysis)Source
Fasting Blood GlucoseSignificant ReductionWMD = -0.46 mmol/L, 95% CI = -0.68 to -0.23 mmol/L chapman.edu
HbA1cSignificant ReductionWMD = -0.5%, 95% CI = -0.8 to -0.1% chapman.edu
Total CholesterolSignificant ReductionWMD = -0.29 mmol/L, 95% CI = -0.42 to -0.16 mmol/L chapman.edu
LDL-CSignificant ReductionWMD = -0.23 mmol/L, 95% CI = -0.39 to -0.07 mmol/L chapman.edu
BMISignificant ReductionMD: -0.37 kg/m ², 95% CI: -0.59, -0.15 nih.gov
Serum TriglyceridesReductionMD: 0.07 mmol/L nih.gov
Fasting Plasma GlucoseReductionMD: -0.17 mmol/L nih.gov

Medication-Induced Carnitine Deficiency

Several medications are associated with the development of secondary carnitine deficiency. medscape.com This can occur through various mechanisms, including increased urinary excretion of carnitine conjugates, reduced renal tubular reabsorption of carnitine, decreased endogenous carnitine biosynthesis, and inhibition of carnitine transporters. mdpi.comfrontiersin.org

Valproic acid, an anticonvulsant, is a well-known drug that can cause secondary carnitine deficiency. mdpi.com Mechanisms cited include the sequestration of CoA by valproic acid and its metabolites, leading to disturbances in intermediary metabolism, and direct inhibition of fatty acid oxidation enzymes by valproic acid metabolites. medscape.com Valproic acid has also been shown to impair plasma membrane carnitine uptake in cultured fibroblasts in vitro. medscape.com This impaired uptake may contribute to serum carnitine depletion due to decreased renal tubular reabsorption and muscle carnitine depletion due to decreased muscle uptake. medscape.com Valproic acid depletes carnitine through mechanisms such as increased urinary excretion in the form of valproylcarnitine, reduction in tubular reabsorption and endogenous biosynthesis, and inhibition of the carnitine transporter. mdpi.com

Pivalic acid-containing antibiotics can also lead to carnitine depletion. mdpi.com Pivalate conjugates with free carnitine, forming pivaloyl carnitine, which is then excreted in the urine, resulting in increased carnitine loss. mdpi.comnih.gov

Zidovudine, an antiretroviral medication, can cause muscle mitochondrial impairment in patients with AIDS, resulting in decreased muscle carnitine levels due to reduced carnitine uptake in muscle. medscape.com

Other drugs that can contribute to secondary carnitine deficiency through inhibition of the organic cation/carnitine transporter novel type 2 (OCTN2) include omeprazole, certain zwitterionic drugs (e.g., levofloxacin), and some anticancer drugs (e.g., etoposide, vinblastine, actinomycin (B1170597) D). mdpi.com Increased urinary loss of carnitine can also occur with renal replacement therapy, such as hemodialysis and peritoneal dialysis. mdpi.com

Interactive Table 3: Medications Associated with Secondary Carnitine Deficiency and Proposed Mechanisms

MedicationProposed Mechanism(s)Source
Valproic acidCoA sequestration, inhibition of fatty acid oxidation enzymes, impaired carnitine uptake, increased urinary excretion as valproylcarnitine, reduced tubular reabsorption, decreased biosynthesis, carnitine transporter inhibition. medscape.com, mdpi.com
Pivalic acid-containing antibioticsConjugation with carnitine to form pivaloyl carnitine, leading to increased urinary excretion. mdpi.com, nih.gov
ZidovudineMuscle mitochondrial impairment leading to decreased muscle carnitine uptake. medscape.com
OmeprazoleOCTN2 inhibition. mdpi.com
Zwitterionic drugs (e.g., levofloxacin)OCTN2 inhibition. mdpi.com
Anticancer drugs (e.g., etoposide, vinblastine, actinomycin D)OCTN2 inhibition. mdpi.com

Research on L Carnitine S Impact on Organ Systems and Biological Processes

Cardiovascular System Research

Research has extensively investigated the impact of L-carnitine on the cardiovascular system, highlighting its potential roles in energy metabolism, oxidative stress reduction, and endothelial function nih.govnih.gov.

Myocardial Bioenergetics and Contractile Function

The heart muscle, or myocardium, relies heavily on fatty acid oxidation for energy production auctoresonline.orgtodaysdietitian.com. L-carnitine is vital for normal fatty acid beta-oxidation in the heart auctoresonline.org. In conditions such as myocardial ischemia or fatty acid oversupply, L-carnitine administration has been shown to increase the relative proportion of energy provided by mitochondrial pyruvate (B1213749) oxidation, suggesting an improvement in bioenergetic efficiency imrpress.com. L-carnitine helps cardiomyocytes meet their ATP needs, thus preserving pulsatile cardiac function and maintaining cell and tissue viability auctoresonline.org. Studies have indicated that restoring myocardial carnitine levels, which can decrease during ischemic events or in diseased heart tissue, improves heart function and decreases left ventricle dilation todaysdietitian.com. L-carnitine supplementation has been shown to increase heart energy output and improve left ventricular function in animal models of heart failure nih.gov. Clinical studies have also reported that L-carnitine treatment can improve cardiac contractility and relaxation rates in cardiomyopathic hearts ahajournals.org.

Study TypeConditionObserved Effect on Cardiac FunctionCitation
Animal ModelHeart FailureIncreased heart energy output, improved left ventricular function nih.gov
Animal ModelCardiomyopathyImproved cardiac contractility and relaxation rates ahajournals.org
Clinical StudyAcute Myocardial InfarctionLess chest pain, greater improvements in blood rate and blood pressure latimes.com
Clinical StudyHeart Failure (CHF)Improved symptoms and increased exercise ability webmd.com

Endothelial Function and Nitric Oxide Production Modulation

L-carnitine seems to play a role in maintaining endothelial integrity sci-hub.se. While some research suggests L-carnitine could suppress nitric oxide production sci-hub.se, other findings indicate that increased adiponectin levels, potentially influenced by acetyl-L-carnitine, may increase nitric oxide levels, thereby helping to relax blood vessels and lower blood pressure naturalhealthresearch.org. The precise mechanisms by which L-carnitine modulates endothelial function and nitric oxide production warrant further investigation.

Role in Cardiac Remodeling and Pathological Hypertrophy

L-carnitine administration could favorably influence the structural and functional integrity of the ischemic and postischemic heart and has been shown to decrease left ventricular dilatation after an acute myocardial infarction imrpress.com. Preventing the remodeling process would effectively reduce left ventricular dilatation imrpress.com. L-carnitine therapy has the potential to prevent left ventricular dilatation by mitigating myocardial necrosis through its favorable impact on bioenergetics and by opposing ventricular remodeling imrpress.com. Studies in rodents genetically prone to fatty acid accumulation have shown they are more susceptible to severe cardiac hypertrophy and cardiomyopathy during pressure overload, a process that L-carnitine can effectively influence imrpress.com. L-carnitine was also effective in reducing cardiac remodeling in different animal models of heart failure nih.gov.

Cardiovascular Disease Biomarkers and Risk Factor Modulation

L-carnitine has been associated with potential cardiovascular benefits, including improved cardiac function and reduced ischemic injury mdpi.com. It is associated with enhanced heart function, reduced symptoms of angina, and improved exercise tolerance in patients with heart failure and ischemic heart disease mdpi.com. L-carnitine treatment has been associated with a significant lowering of cholesterol and triglyceride levels auctoresonline.org. An umbrella meta-analysis indicated that L-carnitine supplementation significantly reduced total cholesterol, triglycerides, and low-density lipoprotein-cholesterol (LDL-C), and increased high-density lipoprotein-cholesterol (HDL-C) levels frontiersin.org. L-carnitine supplementation significantly increased HDL-C in healthy adults journaljammr.com. Acetyl-L-carnitine has also been shown to lower blood pressure and improve insulin (B600854) resistance in individuals at risk for cardiovascular disease latimes.comahajournals.org.

Lipid ParameterObserved EffectCitation
Total CholesterolSignificantly reduced frontiersin.org
TriglyceridesSignificantly reduced frontiersin.org
LDL-CSignificantly reduced frontiersin.org
HDL-CSignificantly increased frontiersin.orgjournaljammr.com

It is important to note that the interaction of L-carnitine with the gut microbiota and its conversion into trimethylamine (B31210) N-oxide (TMAO) has raised concerns about potential cardiovascular risks, as TMAO is associated with atherosclerosis, heart attacks, and stroke mdpi.comnih.gov.

Neurological System Research

L-carnitine is important for brain function webmd.com. The amino acid acetyl-L-carnitine (ALC), a naturally occurring form of L-carnitine found in the brain and liver, is particularly noted for its ability to stabilize nerve cell membranes, support mitochondrial function, and maintain healthy neurotransmitter activity nutraceuticalbusinessreview.com.

Cerebral Bioenergetics and Neuroprotective Mechanisms

Carnitine plays a critical role in energy balance across cell membranes and in the energy metabolism of tissues, including the brain imrpress.com. Although glucose is the primary energy source for the adult brain under normal conditions, fatty acids become pivotal energy substrates under metabolically compromised conditions imrpress.com. L-carnitine is important because of its involvement in fatty acid metabolism across mitochondrial membranes, contributing to ATP formation nutraceuticalbusinessreview.com. Without adequate L-carnitine, oxidation and residual waste can damage mitochondria, potentially contributing to cognitive decline nutraceuticalbusinessreview.com.

ALC improves mitochondrial respiration in neurons imrpress.com. It facilitates the transfer of fatty acids from the cytosol to mitochondria during beta-oxidation and can also supply acetyl groups for the production of acetylcholine (B1216132), a key neurotransmitter imrpress.comnih.gov. ALC has shown positive effects on mitochondrial metabolism and exhibits neuroprotective properties imrpress.com. It acts as a potent antioxidant, neutralizing free radicals and supporting the repair of damaged cells healthyhey.com. Research indicates that ALC prevents oxidative stress in various tissues, including the brain healthyhey.com. L-carnitine has been shown to protect cells from peroxidative stress by mechanisms including preventing reactive oxygen species formation, decreasing cellular damage, and reducing apoptosis e-cep.org. Studies have also shown that L-carnitine can protect against cerebral ischemia in animal models e-cep.org. ALC has demonstrated neuroprotection through anti-inflammatory effects and by regulating neuronal synaptic plasticity frontiersin.org. It has been shown to reduce microglial activation and protect against neuroinflammation in a Parkinson's Disease model frontiersin.org. Both L-carnitine and ALC have shown to reduce oxygen-glucose deprivation-induced cell injury and decrease apoptosis in vitro, increasing the activities of superoxide (B77818) dismutase (SOD) and ATPase and decreasing malondialdehyde (MDA) concentration mdpi.com.

MechanismObserved EffectCitation
Mitochondrial Energy MetabolismImproves respiration, facilitates fatty acid transport, contributes to ATP nutraceuticalbusinessreview.commdpi.comimrpress.com
Neurotransmitter SynthesisSupplies acetyl groups for acetylcholine production imrpress.comnih.gov
Antioxidant ActivityNeutralizes free radicals, reduces oxidative stress, supports cell repair e-cep.orghealthyhey.com
Anti-inflammatory EffectsReduces microglial activation, protects against neuroinflammation frontiersin.org
Anti-apoptotic EffectsDecreases cell apoptosis and death e-cep.orgmdpi.com
Protection against IschemiaMitigates neuronal damage, protects against cerebral ischemia e-cep.orgmdpi.com

Acetyl-L-Carnitine in Cholinergic Neurotransmission and Synaptic Plasticity

Acetyl-L-carnitine (ALC) has been investigated for its potential influence on cholinergic neurotransmission and synaptic plasticity. ALC shares structural similarities with choline (B1196258) and acetylcholine (ACh), suggesting a possible involvement in cholinergic signaling. Research indicates that ALC can provide acetyl groups necessary for the synthesis of ACh. nih.govimrpress.com Studies have demonstrated that ALC may modulate synaptic transmission by increasing the synthesis and release of ACh. imrpress.com In vivo studies in rats have shown that ALC can exert excitatory effects on cholinergic receptors, which can be blocked by atropine, suggesting a weak muscarinic receptor agonist activity. imrpress.com

Beyond cholinergic effects, ALC may also influence other neurotransmitter systems, including enhancing dopamine (B1211576) release and increasing gamma-aminobutyric acid (GABA) levels. imrpress.com Beneficial effects on the dopaminergic system in the aging brain have been observed, with ALC treatment reducing the age-related loss of D1 dopamine receptor activity and enhancing electrically evoked dopamine release in aged striatal tissue. imrpress.com Furthermore, ALC has been shown to correct deficits in glutamate (B1630785) release in animal models of depression, potentially contributing to antidepressant activity. imrpress.com ALC's influence extends to functional aspects of serotonergic and noradrenergic neurotransmission. imrpress.com

The mechanism of action of ALC in the nervous system is not fully understood but is thought to involve its activity on cholinergic neural transmission and its ability to enhance neuronal metabolism in the mitochondria. mdpi.com ALC may also contribute to adaptive synaptic plasticity by counteracting the loss of NMDA glutamate receptors and increasing the production of neurotrophins in preclinical observations. mdpi.com Evidence suggests that ALC can improve synaptic function and lead to long-term improvements in learning in animal models after injury. nih.gov

Traumatic Brain Injury (TBI) and Ischemia-Reperfusion Injury Models

L-carnitine and acetyl-L-carnitine have been investigated for their potential neuroprotective effects in models of traumatic brain injury (TBI) and ischemia-reperfusion injury. ALC has been shown to reduce cerebral edema and neurological complications in TBI patients, significantly improving neurobehavioral and neurocognitive functions. mdpi.comnih.gov ALC has also demonstrated a neuroprotective effect in cases of global and focal cerebral ischemia. mdpi.comnih.gov

In the context of TBI, ALC may provide acetyl-CoA as a substrate for brain energy metabolism and increase ATP levels while reducing lactate (B86563) levels after ischemic injury. mdpi.com ALC has been reported to provide neuroprotection in various animal models of cerebral ischemia. mdpi.com Preclinical studies suggest that L-carnitine and ALC can improve energy status, decrease oxidative stress, and prevent cell death in models of brain injury. nih.gov ALC administration after brain injury in rat pups improved long-term functional outcomes, including memory. nih.gov

L-carnitine has also shown protective effects against oxidative stress induced by cerebral ischemia/reperfusion injury in rat models. imrpress.com Pre-treatment with L-carnitine led to significant increases in antioxidant enzyme levels (SOD and GPx) and a reduction in malondialdehyde (MDA) levels. imrpress.com These findings suggest that L-carnitine may protect against oxidative stress in ischemia-reperfusion injury, highlighting its potential as a therapeutic strategy for ischemic brain disorders. imrpress.com The protective effects may involve mechanisms such as mitochondrial protection, reduction of inflammation, and direct free radical scavenging. imrpress.com

However, there are inconsistencies in the research regarding L-carnitine's effect on inflammation following TBI. While some animal models suggested a reduction in inflammatory reactions, placebo-controlled clinical trials have not supported these findings. mdpi.com Some experimental results have indicated that L-carnitine injections after TBI might aggravate inflammatory responses. mdpi.com

Neurodegenerative Disorders (e.g., Alzheimer's Disease, Amyotrophic Lateral Sclerosis)

The role of L-carnitine and its derivatives in neurodegenerative disorders such as Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS) has been a subject of research. Mitochondrial dysfunction is implicated in the pathogenesis of several neurodegenerative disorders, including AD and ALS. ljmu.ac.uknih.gov L-carnitine plays a crucial role in mitochondrial ATP synthesis. texilajournal.com

In AD, studies have suggested a beneficial effect of ALC on cognition and behavior. mdpi.com Decreased levels of ALC and other acyl-carnitines have been observed in individuals with AD, potentially contributing to neurodegeneration. mdpi.com ALC is thought to improve clinical and cognitive functions in AD patients. mdpi.com Some studies have indicated that ALC may slow or reverse mild cognitive impairment and the progression of dementia in AD. mdpi.com

For ALS, the information about L-carnitine in clinical use is relatively scarce. nih.gov While a small clinical trial in 2013 suggested that L-carnitine supplementation improved disease indicators and nutritional status in ALS patients, larger phase 3 clinical trials are needed for verification. nih.gov A more recent clinical trial in 2023 found no significant effect of L-carnitine on standard ALS functional rating scales. nih.gov Despite some evidence suggesting potential therapeutic effects in managing ALS, its efficacy appears relatively limited compared to other conditions. nih.govmdpi.com

Research highlights that agents like ALC may provide mitochondrial support, reduce oxidative stress, and improve synaptic transmission in the context of neurodegenerative diseases. nih.gov However, inconsistencies and controversies exist regarding L-carnitine's utilization in nervous system diseases, with varying effects observed across different disorders. mdpi.com

Psychiatric Disorders (e.g., Major Depressive Disorder, Chronic Fatigue Syndrome)

L-carnitine has been investigated for its potential therapeutic role in certain psychiatric disorders, including Major Depressive Disorder (MDD) and Chronic Fatigue Syndrome (CFS). Some studies suggest that carnitine supplementation, particularly ALC, may significantly improve symptoms in patients with depression and could be a potential new treatment. nih.gov Clinical studies have indicated that levels of ALC may be significantly lower in patients with MDD compared to healthy controls. nih.gov The relationship between carnitine and depression, bipolar disorder, and other mental illnesses has been reported in various studies, with some showing changes in acylcarnitine levels in depressed patients. nih.gov

However, conflicting results exist, with some studies finding no significant correlation between carnitine levels and depression or no significant improvement after L-carnitine administration in patients with low serum carnitine. nih.gov Levels of carnitine in urine have also been reported to not differ significantly between healthy controls and patients with depression. nih.gov

In the context of Chronic Fatigue Syndrome (CFS), some open-label trials have suggested that carnitine supplementation might reduce CFS symptoms. frontiersin.org However, studies examining carnitine levels in CFS patients have been inconclusive, with reports of normal or reduced levels for certain acylcarnitine forms. frontiersin.org Despite suggestions of potential benefits, some recent studies propose that chronic oral L-carnitine administration might be associated with an increased risk for atherosclerosis. frontiersin.org

Hepatic Encephalopathy and Ammonia (B1221849) Detoxification

L-carnitine has demonstrated favorable therapeutic effects in the management of hepatic encephalopathy (HE), a complication of liver cirrhosis characterized by impaired brain function due to the accumulation of toxins, particularly ammonia. nih.govmdpi.com L-carnitine is suggested as a potential therapeutic agent in metabolic encephalopathies like ammonia-precipitated HE. openresearchlibrary.org

In patients with cirrhosis, L-carnitine supplementation has been reported to reduce extraintestinal ammonia production and increase ammonia detoxification capacity. karger.com L-carnitine is thought to decrease blood and brain ammonia levels by inducing ureagenesis. nih.govresearchgate.net Studies have shown that L-carnitine treatment is associated with a significant reduction of blood and brain ammonia concentration in animal models and humans. nih.gov

Clinical studies have demonstrated a protective effect of L-carnitine in ammonia-precipitated encephalopathy in cirrhotic patients. openresearchlibrary.orgnih.gov A study involving patients with moderate HE showed a protective effect of L-carnitine after 30 days, which became more pronounced after 60 days of treatment. openresearchlibrary.org Concomitantly, a significant therapeutic effect was observed in psychometric tests used to assess mental function in HE patients. openresearchlibrary.orgnih.gov

A meta-analysis indicated that ALC was effective in improving serum ammonia levels and performance on the number connection test, a psychometric test for HE. researchgate.net Additional L-carnitine therapy has been shown to significantly reduce hospitalization risk in patients with overt HE compared to standard therapy. karger.com This benefit is potentially linked to the early improvement of ammonia levels. karger.com

L-carnitine may also protect human astrocytes from ammonia-induced acute cytotoxic effects and the increased intracellular levels of glutamine and branched-chain amino acids (BCAAs). nih.gov

Skeletal Muscle Metabolism and Function Research

L-carnitine plays a vital role in skeletal muscle metabolism and function. Skeletal muscle stores a significant portion of the body's total carnitine, which is readily utilized for bioenergetic processes. iiarjournals.orgjst.go.jp Carnitine is essential for the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation, a key process for energy production. iiarjournals.orgjst.go.jpmdpi.com This function is critical in regulating muscle fuel metabolism. iiarjournals.org

In addition to fatty acid transport, carnitine is involved in regulating the mitochondrial acetyl coenzyme A/free coenzyme A ratio by buffering excess acetyl groups. jst.go.jp This modulation of the acyl-CoA/CoA ratio is important for energy storage in the form of acetylcarnitine and the elimination of poorly metabolizable acyl groups. mdpi.com

Insufficient carnitine levels can lead to skeletal muscle dysfunction, as observed in primary and secondary carnitine deficiencies. iiarjournals.orgnih.gov Hypotonia and increased physical fatigue are common signs of carnitine deficiency. iiarjournals.org

Research has explored the effects of L-carnitine supplementation on exercise performance, suggesting its role as a metabolic regulator of skeletal muscle fuel utilization and bioenergetic metabolism. iiarjournals.orgjst.go.jp While some studies have shown positive influences of carnitine supplementation on exercise performance and recovery from muscle strain, the contribution of carnitine to energy metabolism in skeletal muscle and whether supplementation improves physical performance in healthy individuals has been debated. iiarjournals.orgjst.go.jp

L-carnitine supplementation has been found to be effective in lessening muscle damage resulting from intense exercise. iiarjournals.org The antioxidant action of L-carnitine is thought to occur mainly in neuromuscular tissue, where it can eliminate reactive oxygen and nitrogen species that can damage cells. mdpi.com

Studies have investigated the potential therapeutic use of L-carnitine in pathological conditions characterized by skeletal muscle morphological and functional impairment, oxidative stress, and atrophy. nih.gov Evidence from animal and clinical studies suggests that L-carnitine treatment can positively influence mechanisms involved in pathological skeletal muscle loss. nih.gov In vitro studies have indicated that L-carnitine may accelerate myotube formation and induce morphological changes associated with hypertrophy. nih.gov It may also improve the activation of pathways involved in preventing skeletal muscle atrophy and positively regulate pathways involved in oxidative stress defense. nih.gov

Hepatic Metabolism and Liver Health Research

Impact on Liver Enzyme Biomarkers

Studies have investigated the effects of L-carnitine supplementation on liver enzyme biomarkers, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transpeptidase (γ-GT). Elevated levels of these enzymes are often indicative of liver damage or dysfunction.

Several studies suggest that L-carnitine supplementation can normalize or reduce the serum levels of these liver enzymes, potentially indicating a positive impact on liver function. frontiersin.orgmdpi.combrieflands.comfaiusr.comresearchgate.net A meta-analysis found that L-carnitine supplementation significantly improved circulating levels of ALT, AST, and γ-GT. frontiersin.org This effect may be particularly relevant in conditions like Non-Alcoholic Fatty Liver Disease (NAFLD), where elevated liver enzymes and hepatic steatosis are common. mdpi.combrieflands.com Research indicates that L-carnitine's role in fatty acid transport and metabolism may contribute to reducing fat accumulation in the liver, thereby potentially improving liver enzyme levels. mdpi.comfaiusr.com

However, some studies have reported conflicting results regarding the effect of L-carnitine on liver enzymes, suggesting that the impact may depend on factors such as the participants' health status, dosage, and duration of supplementation. faiusr.comresearchgate.net Subgroup analyses in a meta-analysis indicated that L-carnitine supplementation had a lowering effect on ALT and AST levels, particularly in subjects with unhealthy conditions or liver disorders, and with longer treatment durations or higher doses. faiusr.comresearchgate.net

Renal System Research

The kidneys play a significant role in maintaining carnitine homeostasis through synthesis and reabsorption. karger.comencyclopedia.pubcochranelibrary.com Disturbances in carnitine levels are frequently observed in kidney diseases. mdpi.comencyclopedia.pubresearchgate.net

Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD) are associated with significant disturbances in carnitine homeostasis. mdpi.comkarger.comencyclopedia.pub These disturbances can include reduced endogenous renal synthesis, impaired fatty acid metabolism, lower dietary intake due to restrictions, and nonselective clearance during dialysis procedures. mdpi.comencyclopedia.pubresearchgate.net

Carnitine deficiency is common in patients with kidney disease, particularly those undergoing dialysis. mdpi.comkarger.comencyclopedia.pubcochranelibrary.comcms.govcarnitor.com Dialysis can efficiently remove carnitine, leading to decreased plasma and tissue levels. cochranelibrary.comcarnitor.comnih.gov A pre-dialysis plasma free carnitine level below 40 µmol/L is often considered indicative of carnitine deficiency in dialysis patients. mdpi.comkarger.comcms.govcarnitor.com This deficiency has been associated with various complications in uremic patients, including anemia, intradialytic hypotension, muscle weakness, and fatigue. mdpi.comkarger.comcochranelibrary.comcms.govmdpi.com

Research has explored L-carnitine supplementation as a strategy to restore carnitine levels and potentially ameliorate some of these complications in CKD and ESRD patients. mdpi.comcochranelibrary.comresearchgate.netcms.govmdpi.com Studies have shown that L-carnitine administration can increase plasma carnitine levels in dialysis patients. cochranelibrary.comnih.govmdpi.com However, the clinical effectiveness of carnitine supplementation in consistently improving all symptoms associated with dialysis-related carnitine deficiency has been subject to conflicting results and limited certainty evidence in some reviews. karger.comcochranelibrary.com

L-carnitine deficiency can also occur in Acute Kidney Injury (AKI) resulting from various causes, including trauma, ischemia, nephrotoxic drugs like cisplatin, and infections. mdpi.comencyclopedia.pubresearchgate.net A persistent state of L-carnitine deficiency may further damage the kidneys and potentially contribute to multi-organ failure. mdpi.comresearchgate.net

Research suggests a protective role for L-carnitine in AKI and renal ischemia-reperfusion (I/R) injury. mdpi.comresearchgate.netnih.govnih.govsemanticscholar.orgkarger.com Renal I/R injury can lead to increased oxidative stress, inflammation, and decreased L-carnitine levels in the kidneys. mdpi.comnih.gov Studies in animal models have shown that L-carnitine supplementation can attenuate I/R-induced renal injury by ameliorating oxidative and inflammatory markers. mdpi.comnih.govnih.govsemanticscholar.orgkarger.com

Mechanisms underlying the protective effects of L-carnitine in AKI and I/R injury may involve improving energy metabolism, alleviating oxidative stress, and reducing inflammation. nih.govkarger.com For instance, L-carnitine has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase in the context of renal I/R injury. nih.govnih.govsemanticscholar.org It may also play a role in modulating inflammatory responses and preserving mitochondrial function. mdpi.comnih.govkarger.complos.org Studies on cisplatin-induced kidney injury, a model of nephrotoxicity, have also indicated protective effects of L-carnitine, potentially through anti-oxidant, anti-inflammatory, and anti-apoptotic actions. karger.complos.orgnih.gov

Carnitine Homeostasis Disturbances in Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD)

Systemic Inflammatory and Oxidative Stress Responses

L-carnitine has been investigated for its potential to modulate systemic inflammatory and oxidative stress responses. spandidos-publications.comnih.goviium.edu.myarvojournals.orgnih.govresearchgate.net

Inflammation involves the release of various signaling molecules, including pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Research suggests that L-carnitine may influence the levels of these cytokines. spandidos-publications.comiium.edu.myarvojournals.orgnih.govresearchgate.net

Studies have indicated that L-carnitine can reduce the levels of pro-inflammatory mediators like TNF-α and IL-6. mdpi.comspandidos-publications.comiium.edu.myarvojournals.orgnih.govresearchgate.net This modulation of cytokine levels may contribute to L-carnitine's anti-inflammatory effects observed in various conditions. spandidos-publications.comarvojournals.orgnih.govresearchgate.net For example, in models of liver inflammation and cachexia, L-carnitine has been shown to decrease the protein levels or serum concentrations of TNF-α and IL-6. spandidos-publications.com A meta-analysis also concluded that L-carnitine supplementation was associated with a reduction in IL-6 and TNF-α levels. nih.govresearchgate.net The mechanisms underlying this modulation may involve the regulation of signaling pathways related to inflammation. plos.orgnih.govspandidos-publications.com

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx) are crucial components of the body's defense against oxidative damage. oup.comnih.gov

L-carnitine may exert its antioxidant effects by directly scavenging free radicals, reducing ROS production, or enhancing the activity of antioxidant enzymes. frontiersin.orgoup.comnih.gov A positive correlation has been found between L-carnitine concentration and the activity of antioxidant enzymes like SOD, GPx, and catalase. nih.gov This enhancement of the antioxidant defense system by L-carnitine may play a role in protecting against oxidative damage in various tissues and organs. karger.comoup.comnih.govcapes.gov.br

Here is a table summarizing some of the research findings on L-carnitine's impact on liver enzymes, renal function markers, and inflammatory/oxidative stress markers:

Biomarker/ConditionObserved Effect of L-Carnitine SupplementationRelevant Research
Liver Enzyme Biomarkers
ALT (Alanine Aminotransferase)Reduction in serum levels, particularly in liver disorders. frontiersin.orgmdpi.combrieflands.comfaiusr.comresearchgate.net
AST (Aspartate Aminotransferase)Reduction in serum levels, particularly in liver disorders. frontiersin.orgmdpi.combrieflands.comfaiusr.comresearchgate.net
γ-GT (Gamma-Glutamyl Transpeptidase)Improvement in circulating levels. frontiersin.orgfaiusr.comresearchgate.net
Renal System
Carnitine Homeostasis (CKD/ESRD)Can increase plasma carnitine levels; potential to ameliorate associated complications (anemia, hypotension). mdpi.comcochranelibrary.comresearchgate.netcms.govnih.govmdpi.com
BUN (Blood Urea (B33335) Nitrogen) (AKI/I/R Injury)Reduction in elevated levels in animal models. nih.govkarger.com
Creatinine (AKI/I/R Injury)Reduction in elevated levels in animal models. nih.govkarger.com
Renal Histopathology (AKI/I/R Injury)Attenuation of IR-induced histological alterations in animal models. semanticscholar.org
Systemic Inflammatory and Oxidative Stress Responses
IL-1 (Interleukin-1)Suppression of production in certain cell types. spandidos-publications.comarvojournals.org
IL-6 (Interleukin-6)Reduction in levels. mdpi.comspandidos-publications.comiium.edu.myarvojournals.orgnih.govresearchgate.net
TNF-α (Tumor Necrosis Factor-alpha)Reduction in levels. mdpi.comspandidos-publications.comiium.edu.myarvojournals.orgnih.govresearchgate.net
SOD (Superoxide Dismutase)Increase in activity/plasma concentration. nih.govsemanticscholar.orgkarger.comnih.goviium.edu.myoup.comnih.govcapes.gov.br
CatalaseIncrease in activity/plasma concentration. nih.govsemanticscholar.orgnih.goviium.edu.myoup.comnih.gov
GPx (Glutathione Peroxidase)Increase in activity/plasma concentration (though some meta-analyses show no significant effect on GPx levels). nih.govsemanticscholar.orgnih.goviium.edu.myoup.comnih.gov (Conflicting results in nih.govresearchgate.net)
MDA (Malondialdehyde)Reduction in levels (marker of lipid peroxidation). nih.govnih.govsemanticscholar.orgkarger.comiium.edu.mynih.govresearchgate.net
Total Antioxidant Capacity (TAC)Increase in levels (though some meta-analyses show no significant effect). nih.govnih.govresearchgate.net (Conflicting results in nih.govresearchgate.net)

Lipid Peroxidation and Reactive Oxygen Species (ROS) Scavenging

L-carnitine has been demonstrated to exhibit direct antioxidant properties in vitro. oregonstate.edu It plays a protective role against reactive oxygen species (ROS) by scavenging hydroxyl radicals and inhibiting their production in Fenton reaction systems. tandfonline.com The scavenging mechanism may involve the abstraction of a hydrogen atom from the C-2 position of the L-carnitine molecule, leading to the generation of stable intermediates. tandfonline.com

L-carnitine's ability to scavenge hydrogen peroxide is notable, showing a greater effect than trolox (B1683679) in some studies. tandfonline.com The order of scavenging effect on hydrogen peroxide has been reported as α-tocopherol > L-carnitine > trolox. tandfonline.com Beyond direct scavenging, L-carnitine can also reduce ROS formation by inhibiting the activity of enzymes involved in their generation and by inducing antioxidant mechanisms. tandfonline.com Research indicates that L-carnitine can reduce xanthine (B1682287) oxidase activity and increase the activity of antioxidant enzymes such as superoxide dismutase, glutathione peroxidase, and catalase. tandfonline.comresearchgate.net These actions contribute to a decrease in lipid peroxidation researchgate.net, a process where free radicals damage lipids, particularly abundant in cell membranes like neuronal membranes oup.com. L-carnitine can also increase the levels of non-enzymatic antioxidants like GSH and vitamins E and C. tandfonline.com

Studies have shown that L-carnitine protects both the lipid and protein components of LDL particles against oxidative modifications, suggesting its potential use in preventing diseases of oxidative origin. tandfonline.com In stored rat blood, higher concentrations of L-carnitine reduced oxidative damage by decreasing thiobarbituric acid reactive substances (TBARS), a biomarker of lipid peroxidation, and elevating protein sulfhydryl groups and antioxidant enzymes like SOD and CAT. semanticscholar.org In human lens epithelial cells exposed to hydrogen peroxide, L-carnitine supplementation significantly decreased ROS levels by activating antioxidant enzymes such as forkhead box O1, peroxiredoxin 4, and catalase. spandidos-publications.com This also led to suppressed expression of apoptosis-associated and inflammation-associated genes. spandidos-publications.com

L-carnitine's antioxidant properties are linked to its ability to protect DNA and cell membranes from damage caused by ROS. researchgate.net This protective effect against lipid peroxidation and oxidative stress has been observed in various contexts, including in hepatocyte cell membranes and myocardial and endothelial cells. semanticscholar.org

Role in Sepsis Pathophysiology and Outcome Prediction

Sepsis is a critical condition associated with significant increases in inflammatory biomarkers and pathophysiological changes. d-nb.info L-carnitine depletion has been observed in patients with prolonged intensive care unit stays. benthamdirect.com The potential benefit of L-carnitine in sepsis patients is based on its ability to enhance the transport of free fatty acids into mitochondria, thereby removing their detrimental effects from the cytoplasm and facilitating acetate (B1210297) separation in mitochondria. d-nb.infonih.gov This mechanism may help alleviate some metabolic dysfunctions observed in septic patients. d-nb.infonih.gov

In animal studies, L-carnitine has been shown to improve antioxidant status and reduce inflammation. d-nb.info It has been reported to enhance superoxide dismutase 2 (SOD2) expression and reduce inflammatory mediators such as nuclear factor kappa B (NF-κB), IL-1, and IL-6, as well as reduce organ inflammation. d-nb.info Sepsis is known to impair the pro-inflammatory immune response and increase inflammatory and oxidative biomarkers in the blood. d-nb.info

Mitochondrial dysfunction is a significant factor in organ failure during sepsis, and L-carnitine-mediated transport is essential for energy production in mitochondria. nih.gov This function can be restrained in sepsis. nih.gov Mitochondrial dysfunction in sepsis is associated with a negative impact on organ failure and is related to the sepsis fatality rate. nih.gov Signs of mitochondrial dysfunction include increased acylcarnitine levels, malfunction in fatty acid beta-oxidation, and the presence of mitochondrial DNA in the blood. nih.gov

Studies have explored the relationship between L-carnitine levels and sepsis outcomes. Serum L-carnitine levels were found to be significantly reduced in neonates with sepsis compared to healthy controls. ekb.eg Lower serum carnitine levels have shown significant predictive value for sepsis diagnosis and associated mortality in neonates. ekb.eg For instance, a serum carnitine level less than 4.69 mg/l had a sensitivity of 90% and specificity of 70% for sepsis prediction, with an area under the curve (AUC) of 0.83. ekb.eg A level less than 2.97 mg/l had a sensitivity of 80% and specificity of 89% for mortality prediction, with an AUC of 0.86. ekb.eg There was a moderate negative correlation between serum carnitine and C-reactive protein (CRP) and total leukocyte count in this study. ekb.eg

Two meta-analyses have suggested that L-carnitine may help reduce the mortality rate in septic patients, although more studies with rigorous designs are needed. d-nb.infonih.gov Pharmacometabolomics studies in patients with septic shock have aimed to identify metabolic profiles predictive of a mortality benefit from L-carnitine treatment. nih.gov Acetylcarnitine has emerged as a potential predictor, with patients having pretreatment acetylcarnitine levels greater than or equal to 35 µM showing a lower likelihood of death at 90 days when treated with L-carnitine compared to placebo in one study. nih.gov These findings suggest that sepsis induces broad metabolic disruption linked to patient outcomes. nih.gov

Aging and Frailty Research

Aging is associated with a general decline in physiological functions and an increased risk of various adverse outcomes, including functional decline and loss of autonomy. nih.govoup.com Age-related declines in mitochondrial function and increases in mitochondrial oxidant production are considered significant contributors to the adverse effects of aging. oregonstate.edu

Age-Related Declines in Tissue L-Carnitine Concentrations and Mitochondrial Function

Tissue L-carnitine concentrations have been observed to decline with age in both humans and animals. oregonstate.edunih.gov In rats, carnitine content in skeletal muscle tended to decrease between adulthood and advanced age. nih.gov This age-related decline in tissue carnitine levels has been noted in the brain, serum, heart, and skeletal muscle of old rats. oup.com

The expression of proteins involved in carnitine transport (OCTN2) and the acylcarnitine shuttling system across the mitochondrial membrane (CPTIa, CPTII, and CAT) has been found to be significantly lower in the white blood cells of healthy older adults compared to younger adults. oregonstate.edu This suggests a potential impairment in carnitine uptake and mitochondrial fatty acid transport with aging.

Age-related changes in the biological system, particularly mitochondrial dysfunction, suggest a potential association between L-carnitine deficiency and aging-related disorders. nih.gov Mitochondrial dysfunction in aging can manifest as altered function of oxidative metabolism and a diminished antioxidant defense mechanism. oup.com Studies in aged rats have shown a significant decrease in total L-carnitine levels in several tissues, accompanied by an increase in liver levels. oup.com

Supplementation with acetyl-L-carnitine (ALCAR), a mitochondrial metabolite, has been shown in preclinical studies in rodents to reverse some age-related changes in liver mitochondrial function. oregonstate.edu ALCAR supplementation in rats has also been found to improve or reverse age-related mitochondrial declines in skeletal and cardiac muscular function. oregonstate.edu Co-supplementation of aged rats with L-carnitine and α-lipoic acid has been shown to blunt age-related increases in reactive oxygen species (ROS), lipid peroxidation, protein carbonylation, and DNA strand breaks in various tissues. oregonstate.edu This co-supplementation also improved the number and ultrastructure of mitochondria in hippocampal neurons. oregonstate.edu

In aged rats, L-carnitine supplementation has been shown to restore L-carnitine content in tissues and slow down age-related body weight increase due to increased fat mass. oup.com It also restored some aspects of fatty acid metabolism and improved mitochondrial functions in oxidative tissues. oup.com

Impact on Functional Status and Frailty Biomarkers in Older Adults

Frailty is a syndrome characterized by decreased reserve and resistance to stressors, resulting from declines in multiple physiological systems. nih.govdovepress.comresearchgate.net Amino acid deficiencies, including L-carnitine, have been proposed to be associated with the pathophysiology of frailty. nih.govdovepress.comresearchgate.net A relationship between L-carnitine status and frailty has been reported, with L-carnitine deficiency potentially linked to pathophysiological changes in frailty such as neuromuscular abnormalities, inflammation, decreased energy production, and immune impairment. nih.gov

Research has investigated the efficacy of L-carnitine supplementation on frailty status and related biomarkers in older adults. A randomized, double-blind, placebo-controlled trial in prefrail older adults found that L-carnitine supplementation had a favorable effect on functional status and fatigue. nih.govdovepress.comresearchgate.netnih.gov

This study observed a significant improvement in the mean scores of the Frailty Index and hand grip strength in the L-carnitine group compared to the placebo group. nih.govdovepress.comresearchgate.netnih.gov

Outcome MeasureL-Carnitine Group (Change)Placebo Group (Change)P-value
Frailty Index ScoreSignificantly ImprovedNo significant change< 0.05
Hand Grip Test ScoreSignificantly ImprovedNo significant change< 0.05

Data based on findings from a randomized controlled trial in prefrail older adults. nih.govdovepress.comresearchgate.netnih.gov

Based on the Fried criteria, a higher number of subjects in the L-carnitine group transitioned from prefrail to robust status compared to the control group in this trial. nih.govresearchgate.netnih.gov

While some studies suggest a link between L-carnitine deficiency and frailty through mitochondrial dysfunction leading to weakness, sarcopenia, and fatigue, components of frailty ukm.my, other research has not found a significant relationship between blood L-carnitine levels and frailty status in older adults. ukm.my Further research is needed to explore this relationship, potentially examining parameters involved in L-carnitine homeostasis like CPTII enzyme activity and OCTN2 mutations. ukm.my

L-carnitine supplementation has been studied in older adults with conditions like cancer, HIV, and kidney failure, showing favorable effects on anorexia, cachexia, fatigue, metabolic and immunological function, and muscle strength. nih.gov Among older adults generally, L-carnitine supplementation has been reported to be beneficial in improving physical, mental, and cognitive function. nih.gov However, a randomized controlled trial in healthy older women found no significant effect of L-carnitine supplementation on serum pro-inflammatory cytokine concentrations, body composition (lean mass and skeletal muscle mass), or measures of skeletal muscle strength. oregonstate.edu

Advanced Methodological Approaches in L Carnitine Research

Mass Spectrometric Analysis of L-Carnitine and Acylcarnitine Profiles

Mass spectrometry (MS) is a cornerstone technology for the analysis of L-carnitine and acylcarnitines, allowing for their detection, identification, and quantification in complex biological samples. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), often coupled with tandem mass spectrometry (MS/MS), are widely employed due to their ability to separate and detect a broad range of carnitine species. mdpi.com Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers rapid quantitative analysis of numerous acylcarnitines. semanticscholar.orgxjtu.edu.cn

Quantitative and Qualitative Assessment in Biological Matrices

Quantitative and qualitative analysis of L-carnitine and acylcarnitines in biological matrices such as plasma, serum, urine, and tissue biopsies is crucial for understanding their physiological concentrations and alterations in disease. semanticscholar.orgxjtu.edu.cncreative-proteomics.comresearchgate.net Methods often involve minimal sample preparation, such as the addition of organic solvent and internal standards, followed by chromatographic separation and MS detection. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is a common method for analyzing carnitine and acylcarnitines, particularly in high-throughput applications like newborn screening. capes.gov.broup.com However, traditional MS/MS methods can have limitations, including partial hydrolysis of acylcarnitines during sample preparation, potential false positives from isobaric compounds, and the inability to distinguish constitutional isomers. capes.gov.broup.comresearchgate.net

To overcome these limitations, alternative approaches have been developed. One method involves ion-exchange solid-phase extraction followed by derivatization and separation by HPLC with detection by an ion trap mass spectrometer. This method has shown good recoveries for various carnitine species in plasma and skeletal muscle. capes.gov.broup.comresearchgate.net

Interactive Table 1: Example Recoveries of Carnitine and Acylcarnitines in Biological Matrices

AnalyteMatrixMean Recovery (%)Standard Deviation (%)
Total CarnitinePlasma69.43.9
Free CarnitinePlasma83.15.9
AcetylcarnitinePlasma102.29.8
PalmitoylcarnitineSkeletal Muscle107.28.9

*Data derived from a method using ion-exchange solid-phase extraction, derivatization, and HPLC-ion trap MS. capes.gov.broup.comresearchgate.net

Another high-throughput UPLC-MS/MS method allows for the simultaneous quantification of hundreds of acylcarnitines (C0-C26) within a short run time, demonstrating good sensitivity, linearity, accuracy, and precision across multiple biological matrices including human plasma and urine, and mouse tissues. semanticscholar.orgxjtu.edu.cn

Interactive Table 2: Performance Characteristics of a High-Throughput UPLC-MS/MS Method for Acylcarnitines

Performance ParameterValue
Limit of Detection< 0.7 fmol
LinearityCorrelation coefficient > 0.992
AccuracyRelative error < 20%
Precision (CV)< 15%
Stability (CV)< 15%
Inter-technician CV< 20% (n=6)
Analytes Quantified1136 acylcarnitines (C0-C26)
Run Time10 minutes

*Data for simultaneous quantification of hundreds of acylcarnitines. semanticscholar.orgxjtu.edu.cn

Isotope Tracing and Fluxomics Studies

Isotope tracing combined with mass spectrometry is a powerful approach to study the dynamics of L-carnitine metabolism and related metabolic pathways, providing insights into metabolic fluxes. By using stable isotope-labeled carnitine, researchers can trace its uptake, distribution, and metabolic transformations within biological systems. nih.gov This approach allows for the differentiation between endogenous and exogenously administered carnitine and its derivatives based on mass differences. nih.gov

For example, stable isotope-labeled carnitine tracing combined with matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging has been used to determine carnitine distribution in mouse skeletal muscle tissues and observe its rapid transport and acetylation during muscle contraction. nih.gov The molecular weights of endogenous carnitine and deuterium-labeled carnitine (d3-carnitine) differ, enabling their distinction by MS. nih.gov

Fluxomics, which involves the quantitative analysis of metabolic fluxes, can be integrated with isotope tracing to provide a comprehensive understanding of metabolic network activity. While ¹³C internal standards and tracers are standard for absolute metabolite concentration and flux measurement, recent advancements in high-resolution mass spectrometry and multi-isotope tracing are being adopted for broader metabolic flux and free energy analysis. researchgate.net A synchronized fluxomic/metabolomic research design is emphasized for a comprehensive analysis of substrate preference. physiology.org

Metabolomics Approaches (Targeted and Untargeted)

Metabolomics, the comprehensive study of metabolites in a biological system, is extensively applied to investigate the roles of L-carnitine and acylcarnitines in health and disease. Both targeted and untargeted metabolomics approaches provide valuable insights into metabolic alterations. mdpi.comnih.gov

Comprehensive Metabolic Profiling in Disease States

Metabolomic profiling can reveal distinct metabolic signatures associated with various disease states by analyzing the levels of numerous metabolites, including L-carnitine and acylcarnitines. mdpi.comnih.govthno.orgplos.orgfrontiersin.org LC-MS and GC-MS are commonly used for comprehensive metabolic profiling of plasma, serum, and tissue samples. mdpi.com

In sepsis, metabolomics has been used to capture high abundant polar compounds and acylcarnitines in serum samples, revealing a prevalent acylcarnitine signal and identifying metabolic derangements. medrxiv.org Studies have shown that the carnitine pool profile can be informative of metabolic derangement during sepsis, with short- and medium-chain acylcarnitines appearing prominently disturbed. mdpi.com Untargeted metabolomics has also differentiated L-carnitine treated septic shock survivors from non-survivors based on metabolic signatures. nih.gov

Metabolomic profiling has also been applied to other conditions, such as colorectal cancer, where elevated levels of acylcarnitines and other metabolites have been observed. mdpi.com In psoriasis, both non-targeted and targeted metabolomics have identified significantly altered amino acids and carnitines, suggesting their potential roles in the disease pathogenesis. nih.govthno.org For instance, free carnitine and butyrylcarnitine (B1668139) levels were found to be decreased in psoriasis patients, while certain other acylcarnitines were upregulated or downregulated. nih.govthno.org

Interactive Table 3: Examples of Altered Carnitine Levels in Psoriasis Patients

AnalyteChange in Psoriasis Patients
Free Carnitine (C0)Markedly decreased
Butyrylcarnitine (C4)Markedly decreased
Palmitoylcarnitine (C16)Markedly downregulated
Hexanoylcarnitine (C6)Significantly upregulated
3-OH-octadecenoylcarnitine (C18:1-OH)Significantly upregulated

*Based on carnitine-targeted metabolomic profiling. nih.govthno.org

Metabolomic studies in aging mice have also revealed alterations in carnitine biosynthesis intermediates, such as elevated N6,N6,N6-trimethyl-L-lysine (TML), suggesting reduced carnitine biosynthesis capacity may contribute to metabolic disorders of fatty acids. aging-us.com

Biomarker Discovery and Validation

L-carnitine and acylcarnitines hold significant potential as biomarkers for various illnesses and drug responses. mdpi.comnih.govresearchgate.net Metabolomics plays a key role in the discovery and validation of these biomarkers. nih.govresearchgate.netnih.govmdpi.com

Measurements of the carnitine pool have been used to identify and prognosticate mortality in disorders like diabetes, sepsis, cancer, and heart failure. mdpi.com Irregularities in acylcarnitine concentrations have been identified in various cancers. nih.gov For example, an association between acetylcarnitine (C2) levels and the risk of breast cancer has been reported. nih.gov

Metabolomic approaches have been successful in identifying potential diagnostic biomarkers. Acetylcarnitine has been selected and validated as a potential biomarker for the diagnosis of major depressive disorder (MDD) and for determining remission status, with significantly decreased levels observed in MDD patients. nih.gov

In inborn errors of metabolism affecting fatty acid or branched-chain amino acid metabolism, characteristic alterations in acylcarnitine levels are observed, making them key biomarkers for newborn screening programs. creative-proteomics.com Propionyl carnitine, for instance, is a primary biomarker for propionic acidemia and methylmalonic acidemia, showing significant increases in affected individuals. oup.com

The workflow for biomarker discovery and validation often involves initial profiling using non-targeted metabolomics to identify differential metabolites, followed by validation using targeted metabolomics in independent sample sets. nih.govmdpi.com

Pharmacometabolomics in Evaluating Therapeutic Responses and Phenotypes

Pharmacometabolomics integrates metabolomics with pharmacology to study how individual metabolic profiles influence drug response and to identify metabolic predictors of therapeutic outcomes. This field is particularly relevant to L-carnitine research, given its use in various clinical contexts. medrxiv.orgresearchgate.netgrantome.comdrugtargetreview.comnih.gov

Pharmacometabolomics can identify metabolic profiles that predict the benefit of L-carnitine treatment. medrxiv.org In a study of L-carnitine for septic shock, pharmacometabolomics identified pre-treatment metabolic profiles predictive of a 90-day mortality benefit. medrxiv.org Numerous acylcarnitines and other metabolites were identified as candidate metabolites of drug response. medrxiv.org Acetylcarnitine, in particular, emerged as a highly viable predictor for an L-carnitine mortality benefit based on its abundance and biological relevance. medrxiv.org Patients with pre-treatment acetylcarnitine levels above a certain threshold were more likely to benefit from L-carnitine treatment. medrxiv.org

This approach can help differentiate drug response phenotypes and potentially enable a precision medicine approach by identifying metabolically distinct groups of patients who may respond differently to L-carnitine therapy. medrxiv.orgresearchgate.netgrantome.comdrugtargetreview.com Pharmacometabolomics can also provide insights into the mechanisms underlying variable drug response. medrxiv.org Studies have shown that pharmacometabolomics can inform L-carnitine drug response phenotypes independently of traditional clinical scores. grantome.com Furthermore, it can help identify patients who are "non-utilizers" of L-carnitine supplementation, who may exhibit greater metabolic derangement. grantome.com

Metabolite profiles of patients with septic shock treated with L-carnitine have shown differences compared to placebo-treated patients, with changes observed in metabolites like 3-hydroxybutyrate, acetoacetate, and 3-hydroxyisovalerate over time in survivors versus non-survivors. researchgate.netnih.gov Pathway analysis of pre-treatment metabolites has revealed that the synthesis and degradation of ketone bodies have a significant impact on differentiating L-carnitine treatment response. researchgate.net

Interactive Table 4: Metabolites Differentiating L-Carnitine Treatment Response in Septic Shock

MetaboliteObservationReference
AcetylcarnitinePre-treatment levels predictive of mortality benefit from L-carnitine. medrxiv.org
3-hydroxybutyrateLevels differ over time in L-carnitine treated survivors vs non-survivors. researchgate.netnih.gov
AcetoacetateLevels differ over time in L-carnitine treated survivors vs non-survivors. researchgate.netnih.gov
3-hydroxyisovalerateLevels differ over time in L-carnitine treated survivors vs non-survivors. researchgate.netnih.gov
Ketone bodiesSynthesis and degradation pathways impact treatment response differentiation. researchgate.net

Pharmacometabolomics findings can potentially inform clinical trial design by identifying specific metabolic profiles for patient stratification and enrichment strategies, addressing the heterogeneity often observed in complex conditions like sepsis. medrxiv.orgresearchgate.netgrantome.com

Molecular and Genetic Research Techniques

Molecular and genetic research techniques provide crucial insights into the downstream effects of L-carnitine at the cellular level. These approaches allow for the investigation of how L-carnitine impacts the expression of specific genes and the broader landscape of epigenetic modifications.

Gene Expression Regulation Studies (e.g., Peroxisome Proliferator-Activated Receptors (PPARs))

Studies investigating L-carnitine's influence on gene expression often focus on its interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that play pivotal roles in regulating the expression of genes involved in metabolism, cell differentiation, and development. L-carnitine has been postulated to exert a nutrigenomic effect by interacting with these receptors and modulating downstream targets of cellular metabolism nih.gov.

Research using cell culture models, such as adipocytes, hepatocytes, and skeletal muscle cells, has demonstrated that L-carnitine supplementation can influence the mRNA expression levels of various PPAR subtypes, including PPAR-α, PPAR-δ, and PPAR-γ nih.gov. The effects observed can diverge depending on the specific cell type studied nih.gov. For instance, studies have shown that L-carnitine administration to hepatocytes resulted in the upregulation of PPAR-α mRNA levels, a key regulator of lipolysis and β-oxidation, suggesting a role for L-carnitine in promoting lipid catabolism nih.gov.

Furthermore, in vivo studies using animal models have also investigated the impact of L-carnitine on PPAR expression. In a study involving exercised rats, L-carnitine supplementation was found to increase the mRNA expression of PPAR-γ in both liver and muscle tissues cellmolbiol.orgresearchgate.netcellmolbiol.orgnih.gov. This suggests that L-carnitine may improve glucose and lipid metabolism by regulating PPAR-γ expression cellmolbiol.orgresearchgate.netcellmolbiol.orgnih.gov. Another study in a type 2 diabetes rat model indicated that the beneficial effects of oral L-carnitine supplementation were associated with the upregulation of PPAR-γ gene expression in the liver researchgate.netscispace.com.

The molecular mechanisms underlying these effects may involve L-carnitine increasing the binding affinities of nuclear receptors to their promoter target sequences, as suggested by electrophoretic mobility shift assays nih.gov. This direct modulation of nuclear receptor signaling highlights a potential mechanism by which L-carnitine influences transcriptional activity nih.gov.

Detailed research findings on L-carnitine's effects on PPAR expression are summarized in the table below:

Study TypeModel/TissueL-Carnitine InterventionObserved Effect on PPAR ExpressionKey FindingCitation
In vitroHepatocytesSupplementation (details not specified in snippet)Increased PPAR-α mRNA expressionSuggests promotion of lipid catabolism nih.gov. nih.gov
In vitroAdipocytes, Hepatocytes, SKMCSupplementation (details not specified in snippet)Diverging effects on PPAR-α, PPAR-δ, PPAR-γ mRNA expressionEffects are cell-type dependent nih.gov. nih.gov
In vivoExercised rats (Liver, Muscle)300 mg/kg of diet for 6 weeksIncreased PPAR-γ mRNA expressionAssociated with improved glucose and lipid metabolism cellmolbiol.orgresearchgate.netcellmolbiol.orgnih.gov. cellmolbiol.orgresearchgate.netcellmolbiol.orgnih.gov
In vivoType 2 Diabetes rat model (Liver)600 mg/kg/day orally for 35 daysUp-regulation of PPAR-γ gene expressionAssociated with beneficial effects on type 2 diabetes parameters researchgate.netscispace.com. researchgate.netscispace.com
In vivoCancer cachexia mouse model (Liver)Oral administration (9 mg/kg/day)Increased PPAR-α and PPAR-γ mRNA and protein expression levelsAssociated with ameliorative effects on cancer cachexia spandidos-publications.comnih.gov. spandidos-publications.comnih.gov
In vivoHypertensive rats (Kidney)Simultaneous treatment with L-carnitine (details not specified)Increased expression of PPAR-γAttenuated renal fibrosis in a PPAR-γ-dependent manner oup.com. oup.com
In vivoRabbits on high-fat diet (Liver)L-carnitine administration (details not specified)No effect on tissue PPAR expression (PPAR-α, β, γ examined)Gemfibrozil, but not L-carnitine, increased PPAR-α expression in the liver in this specific model dergipark.org.tr. dergipark.org.tr

Epigenetic Modifications (e.g., Histone Acetylation)

L-carnitine and its derivative, acetyl-L-carnitine (ALC), have emerged as significant players in the realm of epigenetic modifications, particularly concerning histone acetylation. Histone acetylation is a key epigenetic mark that influences chromatin structure and gene transcription. Acetyl-CoA serves as the primary donor of acetyl groups for histone acetylation, and ALC can act as a source of acetyl groups for nuclear acetyl-CoA, thereby supporting histone acetylation nih.govnih.gov.

Research indicates that ALC, formed in mitochondria, can be transported into the cytosol and subsequently enter the nucleus, where it contributes to the nuclear acetyl-CoA pool used for histone acetylation nih.gov. Studies have shown that L-carnitine and acetyl-carnitine can rescue decreased histone acetylation levels, suggesting a direct role in this process nih.gov. Specifically, acetyl-carnitine appears to contribute more directly to acetylation reactions compared to other carnitine derivatives like propionyl-carnitine or butyryl-carnitine nih.gov.

Investigations have revealed that L-carnitine can increase acetylation of histone H3 and H4 in a dose- and time-dependent manner in certain cancer cell lines plos.org. It has also been shown to induce the accumulation of lysine-acetylated proteins plos.org. Furthermore, L-carnitine has been identified as an endogenous histone deacetylase (HDAC) inhibitor, capable of directly inhibiting HDAC I/II activities by binding to their active sites plos.org. This inhibitory action leads to increased histone acetylation and lysine-acetylation accumulation plos.org.

The impact of L-carnitine on histone acetylation has been observed in various contexts. In cellular models of KAT6A syndrome, where histone acetylation is reduced, supplementation with pantothenate and L-carnitine significantly increased histone acetylation levels, partially correcting altered protein and transcriptomic expression patterns mdpi.com. In the context of neuropharmacology, ALC has been shown to cause rapid antidepressant effects through the epigenetic induction of mGlu2 receptors, involving increased levels of acetylated H3K27 bound to the Grm2 promoter pnas.org. This highlights the role of ALC as a novel epigenetic modulator with implications for brain plasticity nih.gov.

While some studies demonstrate a positive effect of L-carnitine on histone acetylation, the findings can be context-dependent. For example, one study on buck sperm cryopreservation found that while L-carnitine supplementation improved several semen quality parameters and increased DNA methylation, it did not have a significant effect on histone modifications nih.gov. This suggests that the influence of L-carnitine on epigenetic marks can vary depending on the cell type and specific conditions.

Detailed research findings on L-carnitine's effects on epigenetic modifications, particularly histone acetylation, are summarized in the table below:

Study TypeModel/TissueL-Carnitine/ALC InterventionObserved Epigenetic ModificationKey FindingCitation
In vitroVarious cell typesL-carnitine/Acetyl-carnitine supplementationRescued decreased histone acetylationAcetyl-carnitine directly contributes to acetylation nih.gov. nih.gov
In vitroHuman hepatoma HepG2, SMMC-7721 cancer cellsL-carnitine treatment (dose and time dependent)Increased acetylation of histone H3 and H4; Increased lysine-acetylated protein accumulation. Inhibited HDAC I/II activities.L-carnitine acts as an endogenous HDAC inhibitor plos.org. plos.org
In vitroMouse thymocytesL-carnitine treatment (dose dependent)Increased accumulation of acetylated histonesL-carnitine acts as an endogenous HDAC inhibitor plos.org. plos.org
In vitroKAT6A patient-derived fibroblastsSupplementation with pantothenate and L-carnitineMarked increase in histone acetylation, reaching levels similar to control cells.Corrected histone acetylation deficiency and partially restored protein/transcriptomic patterns mdpi.com. mdpi.com
In vivo/vitroFlinders Sensitive Line rats/neuronal cellsAcetyl-L-carnitine (LAC) administrationIncreased levels of acetylated H3K27 bound to the Grm2 promoter.LAC acts as an epigenetic modulator inducing mGlu2 receptors, contributing to antidepressant effects nih.govpnas.org. nih.govpnas.org
In vitroBuck sperm (cryopreservation)L-carnitine supplementation (5 mM)No significant effect on histone modifications.Improved sperm quality parameters and increased DNA methylation, but did not affect histone modifications in this context nih.gov. nih.gov
In vivoMice (Premature Ovarian Failure model)L-carnitine consumptionDid not protect against changes in Lhx8 promoter methylation caused by cyclophosphamide (B585).In this specific model, L-carnitine did not prevent epigenetic changes induced by cyclophosphamide kashanu.ac.ir. kashanu.ac.ir

Future Directions and Emerging Research Paradigms

Systems Biology and Network-Based Approaches to L-Carnitine Function

Systems biology and network-based approaches are increasingly being applied to decipher the intricate roles of L-carnitine within the broader context of cellular and organismal metabolism. These approaches aim to move beyond studying individual components of carnitine metabolism in isolation and instead analyze the complex interactions and regulatory networks in which L-carnitine participates.

Genome-scale metabolic models (GEMs) are a key tool in this area, providing stoichiometric representations of cellular metabolism that can integrate omics data to understand genotype-phenotype relationships. frontiersin.org, nih.gov GEMs have been employed to identify essential genes or metabolites and to build tissue-specific cellular characterizations. frontiersin.org, nih.gov For instance, network-based approaches have been used to identify potential metabolic targets in hepatocellular carcinoma (HCC), including L-carnitine and metabolites in its biosynthetic pathway. frontiersin.org, nih.gov, researchgate.net These models can predict the consequences of inhibiting specific metabolic reactions, offering insights into potential therapeutic strategies. researchgate.net

Role of Gut Microbiome in L-Carnitine Metabolism and Host Health Implications (e.g., Trimethylamine (B31210) N-Oxide (TMAO) Formation)

The interaction between L-carnitine and the gut microbiome has emerged as a significant area of research, particularly concerning the formation of trimethylamine N-oxide (TMAO). Dietary L-carnitine can be metabolized by gut bacteria into trimethylamine (TMA), which is then absorbed and converted to TMAO in the liver by flavin monooxygenase (FMO3). mdpi.com, tandfonline.com Elevated TMAO levels have been associated with increased risks of cardiovascular diseases, including atherosclerosis, heart attacks, and stroke. mdpi.com, nih.gov

Studies have shown that omnivorous diets, which are rich in L-carnitine, are associated with higher TMAO levels compared to plant-based diets. mdpi.com The gut microbiota plays an obligatory role in the production of TMAO from ingested L-carnitine. nih.gov, natap.org Specific bacterial taxa in human feces have been associated with both plasma TMAO levels and dietary habits. nih.gov, natap.org

The microbial conversion of L-carnitine to TMA can occur via different pathways involving specific genes, such as the cntA/B genes and the cai operon, and the recently identified gbu gene cluster. tandfonline.com, frontiersin.org, pnas.org The conversion of L-carnitine to the intermediate metabolite gamma-butyrobetaine (γBB) by gut bacteria is a key step in this process, with subsequent conversion of γBB to TMA mediated by genes like the bbu cluster. ahajournals.org, frontiersin.org, pnas.org

Research in this area aims to identify the specific microbial species and metabolic pathways involved in TMAO production from L-carnitine to develop strategies to modulate the gut microbiome and reduce TMAO levels, potentially mitigating cardiovascular risks. mdpi.com, natap.org

Precision Medicine and Stratified Approaches Based on L-Carnitine Status

L-carnitine and acylcarnitines are recognized as mitochondrial biomarkers with potential applications in precision medicine. They are already used in neonatal screening for inborn errors of metabolism affecting fatty acid oxidation. researchgate.net, nih.gov, mdpi.com, nih.gov However, their utility as biomarkers extends beyond these rare genetic disorders.

Measurements of the carnitine pool have been used to identify disease states and potentially prognosticate outcomes in conditions such as diabetes, sepsis, cancer, and heart failure. researchgate.net, nih.gov, mdpi.com, researchgate.net They can also help identify individuals experiencing adverse drug reactions from certain medications. researchgate.net, nih.gov, mdpi.com

Precision medicine approaches aim to stratify patients based on their L-carnitine status and metabolic profiles to predict drug response and tailor therapies. nih.gov, researchgate.net For example, pharmacometabolomics studies in patients with septic shock treated with L-carnitine have revealed distinct metabolic profiles associated with treatment response and outcomes. nih.gov, researchgate.net Differences in baseline metabolites, such as 3-hydroxybutyrate, have been shown to differentiate L-carnitine responders from non-responders. researchgate.net

Further research is needed to explore the variability in L-carnitine drug response based on factors like organ dysfunction, sex, age, and race. nih.gov The use of L-carnitine as a metabolic probe in clinical trials can help elucidate the underlying mechanisms contributing to disease heterogeneity and drug response variability, paving the way for more personalized treatment strategies. nih.gov

Development of Novel Therapeutic Targets within Carnitine Metabolic Pathways

The enzymes and transporters involved in L-carnitine metabolism represent potential therapeutic targets for various diseases. The carnitine palmitoyltransferase (CPT) system, which mediates the transport of long-chain fatty acids into mitochondria, is of particular interest. frontiersin.org, frontiersin.org CPT1, the rate-limiting enzyme located on the outer mitochondrial membrane, has emerged as a target for conditions like type 2 diabetes and cancer. portico.org, nih.gov, patsnap.com, frontiersin.org, ascopubs.org

Inhibitors of CPT1 are being investigated for their potential to modulate fatty acid oxidation and shift cellular metabolism towards glucose utilization. portico.org, patsnap.com This could be beneficial in conditions characterized by dysregulated lipid metabolism, such as insulin (B600854) resistance and certain cancers that rely heavily on fatty acid oxidation for energy. patsnap.com, frontiersin.org, frontiersin.org Different isoforms of CPT1 (CPT1A, CPT1B, and CPT1C) have varying tissue distributions, allowing for the potential development of isoform-specific inhibitors with targeted effects. portico.org, oup.com For instance, CPT1A is upregulated in various cancers and its inhibition is being explored as an anticancer strategy. frontiersin.org, frontiersin.org, ascopubs.org, frontiersin.org, oup.com

Beyond CPT, other components of the carnitine shuttle system, such as carnitine-acylcarnitine translocase (CACT) and carnitine acetyltransferase (CAT), as well as enzymes involved in L-carnitine biosynthesis and transport (e.g., OCTN2), could also serve as therapeutic targets. researchgate.net, oup.com, oregonstate.edu Research is ongoing to develop novel compounds that can modulate the activity of these proteins to restore metabolic balance and treat diseases associated with carnitine metabolic dysfunction.

Q & A

Q. What strategies improve reproducibility in L-carnitine supplementation trials?

  • Detailed experimental protocols (e.g., covariate adjustment for baseline weight/fat depth) and adherence to CONSORT guidelines enhance transparency. For example, a trial on obese men standardized training regimens and L-carnitine doses (3 g/day) across groups to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.